1,4-Oxazepane-7-carboxylic acid hydrochloride
CAS No.: 2749686-97-1
Cat. No.: VC18028681
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2749686-97-1 |
|---|---|
| Molecular Formula | C6H12ClNO3 |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 1,4-oxazepane-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H |
| Standard InChI Key | PUDXDDKMPVSDCI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCOC1C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Features
1,4-Oxazepane-7-carboxylic acid hydrochloride has the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol. Its IUPAC name, 1,4-oxazepane-7-carboxylic acid; hydrochloride, reflects a seven-membered ring containing one nitrogen and one oxygen atom, with a carboxylic acid substituent at the 7-position and a hydrochloride salt (Fig. 1). The hydrochloride moiety enhances aqueous solubility, a critical factor for in vitro and in vivo studies.
Key Structural Attributes:
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Ring conformation: The oxazepane ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms.
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Acid-base properties: The carboxylic acid group (pKa ~2.5) and tertiary amine (pKa ~9.5) enable pH-dependent solubility, facilitating formulation across biological environments.
Table 1: Physicochemical Properties of 1,4-Oxazepane-7-carboxylic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ | |
| Molecular Weight | 181.62 g/mol | |
| Solubility (Water) | 25 mg/mL (20°C) | |
| logP (Partition Coefficient) | 0.45 | |
| Melting Point | 198–202°C (decomposes) |
Synthesis and Manufacturing
Traditional Synthesis Routes
The synthesis of 1,4-oxazepane-7-carboxylic acid hydrochloride typically involves multi-step organic reactions starting from methyl (2R)-glycidate. A common pathway includes:
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Lipase-catalyzed lactamization: Enzymatic cyclization forms the oxazepane ring with high enantiomeric excess (>95%).
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Hydrolysis: Acidic or basic conditions cleave ester groups to yield the carboxylic acid.
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Yield optimization remains challenging due to side reactions during cyclization, with reported yields ranging from 45% to 68%.
Novel Methodologies
Recent advances leverage flow chemistry to improve reaction control. A 2024 study demonstrated a continuous-flow system that reduced reaction time from 24 hours to 2.5 hours while maintaining a 72% yield. Alternative approaches using microwave-assisted synthesis are under investigation to enhance ring-closing efficiency .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Batch | 45–68 | 24 | 95–98 |
| Flow Chemistry | 72 | 2.5 | 99 |
| Microwave-Assisted | 65* | 1.5* | 97* |
| *Preliminary data from ongoing studies . |
Structural Analogs and Comparative Analysis
Key Derivatives
Structural modifications significantly alter pharmacological profiles:
Table 3: Comparative Analysis of 1,4-Oxazepane Derivatives
Structure-Activity Relationships (SAR)
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Carboxylic acid group: Essential for NET binding; esterification reduces activity by 90% .
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Halogen substituents: Fluorine or chlorine at the 4-position enhances blood-brain barrier penetration (logP increase by 0.3 units) .
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Salt form: Hydrochloride improves bioavailability vs. free base (AUC 2.1-fold higher).
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